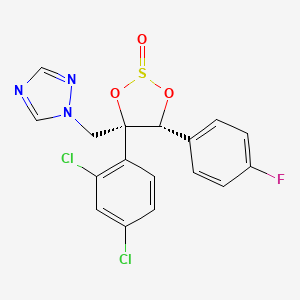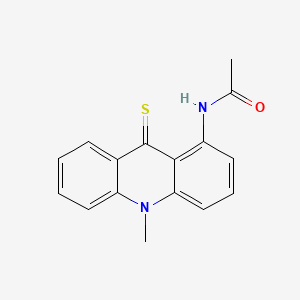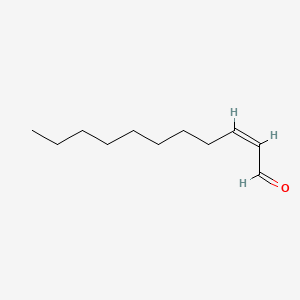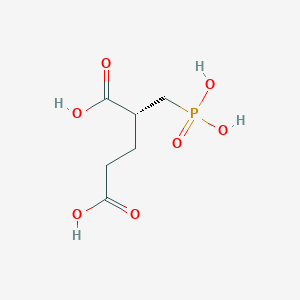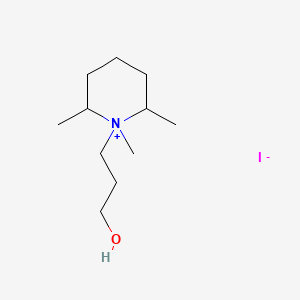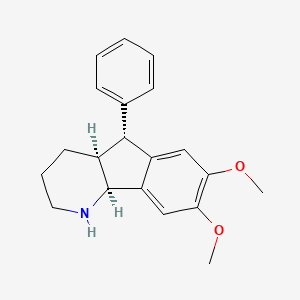
Phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C25H29O4P It is a derivative of phosphoric acid, where the hydrogen atoms are replaced by 2,4-dimethylphenyl and 2,4,6-trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of phosphorous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of new esters with different functional groups.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, 2,6-dimethylphenyl bis(4-hydroxyphenyl) ester
Uniqueness
Phosphoric acid, bis(2,4-dimethylphenyl) 2,4,6-trimethylphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
86864-93-9 |
|---|---|
Fórmula molecular |
C25H29O4P |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-8-10-23(19(4)12-16)27-30(26,28-24-11-9-17(2)13-20(24)5)29-25-21(6)14-18(3)15-22(25)7/h8-15H,1-7H3 |
Clave InChI |
VEYSNNZQNBBQLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


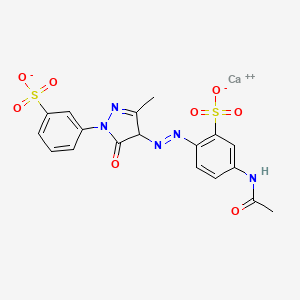

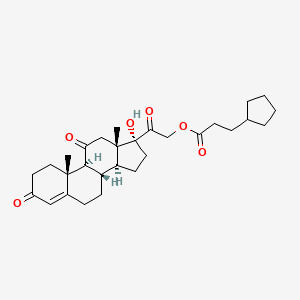


![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
